molecular formula C16H20N2O B2624503 (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide CAS No. 2094026-58-9

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide

Cat. No. B2624503
CAS RN: 2094026-58-9
M. Wt: 256.349
InChI Key: REVZOUREPAPVEO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide, also known as JNJ-1661010, is a small molecule drug candidate that has been studied for its potential therapeutic effects. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system in the body.

Mechanism of Action

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide increases the levels of endocannabinoids in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide. One area of interest is the potential use of this compound as a therapeutic agent for pain management, anxiety, and depression. Another area of interest is the development of more potent and selective FAAH inhibitors that can be used to study the endocannabinoid system in more detail. Finally, there is interest in studying the long-term effects of FAAH inhibition on the body, including potential effects on cognition and memory.

Synthesis Methods

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzylamine with ethyl 4-chloroacetoacetate to form the intermediate ethyl 4-(4-methylphenyl)-3-oxobutanoate. The second step involves the reaction of this intermediate with 2-methyl-2-butenenitrile in the presence of a base to form the final product, (E)-N-[(1R)-1-cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide.

Scientific Research Applications

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide has been studied for its potential therapeutic effects in a variety of areas, including pain management, anxiety, and depression. It has been shown to modulate the endocannabinoid system by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in endocannabinoid levels, which can have a variety of effects on the body.

properties

IUPAC Name

(E)-N-[(1R)-1-cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12(2)15(11-17)18-16(19)6-4-5-14-9-7-13(3)8-10-14/h4-5,7-10,12,15H,6H2,1-3H3,(H,18,19)/b5-4+/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVZOUREPAPVEO-RGDDUWESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CCC(=O)NC(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/CC(=O)N[C@@H](C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide

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